2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
CAS No.: 1052149-18-4
Cat. No.: VC6901953
Molecular Formula: C12H17Cl2N3O3
Molecular Weight: 322.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052149-18-4 |
|---|---|
| Molecular Formula | C12H17Cl2N3O3 |
| Molecular Weight | 322.19 |
| IUPAC Name | 2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClN3O3.ClH/c13-10-2-1-3-11(16(18)19)12(10)15-6-4-14(5-7-15)8-9-17;/h1-3,17H,4-9H2;1H |
| Standard InChI Key | JQZGHHAFEICPDX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a 2-chloro-6-nitrophenyl group and at the 4-position with a hydroxyethyl chain, forming a hydrochloride salt. Its molecular formula is , yielding a molecular weight of 322.19 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol hydrochloride |
| SMILES | C1CN(CCN1CCO)C2=C(C=CC=C2Cl)N+[O-].Cl |
| InChI Key | JQZGHHAFEICPDX-UHFFFAOYSA-N |
| PubChem CID (Free Base) | 20182077 |
The hydrochloride salt enhances solubility in polar solvents, though explicit solubility data remain unreported. Comparative analysis with the positional isomer 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol (PubChem CID: 535740) reveals distinct electronic profiles due to nitro-group orientation, influencing dipole moments and potential receptor interactions .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analog studies provide insights. Piperazine derivatives typically exhibit:
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-NMR: Piperazine proton resonances between δ 2.5–3.5 ppm; aromatic protons near δ 7.0–8.5 ppm.
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IR: Stretching vibrations for nitro groups (~1520 cm) and hydroxyl groups (~3400 cm) .
Synthetic Methodologies
General Synthesis of Piperazine Derivatives
Piperazine-based compounds are commonly synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For chloro-nitro-substituted analogs, a two-step approach is typical:
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Piperazine Alkylation: Reacting piperazine with 2-chloro-6-nitrochlorobenzene under basic conditions to form the N-arylpiperazine intermediate.
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Ethanolamine Conjugation: Introducing the hydroxyethyl group via reaction with ethylene oxide or 2-chloroethanol, followed by hydrochloride salt formation .
Optimized Pathways
Patent CN101824009A describes improved yields (>75%) for similar piperazine intermediates using microwave-assisted synthesis, reducing reaction times from hours to minutes . Solvent systems (e.g., DMF/water mixtures) and temperatures (80–100°C) critically influence nitro-group stability during synthesis.
Research Findings and Biological Relevance
Receptor Affinity Profiling
Though direct studies are lacking, structurally related N-arylpiperazines demonstrate affinity for:
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Nicotinic Acetylcholine Receptors (nAChRs): Substituted phenylpiperazines bind to α4β2 and α7 subtypes, modulating neurotransmitter release.
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Serotonin Receptors (5-HT): Ethanolamine-substituted analogs show partial agonist activity at 5-HT receptors, implicated in anxiolytic effects .
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) predict:
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Lipophilicity: LogP ≈ 2.1 (moderate membrane permeability).
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Bioavailability: 65–70% due to hydroxyl group hydrogen-bonding capacity .
The hydrochloride salt likely improves aqueous solubility, enhancing oral absorption.
Applications and Future Directions
Industrial and Research Applications
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Chemical Probes: Useful for mapping receptor binding sites due to nitro-group photolability.
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Intermediate Synthesis: Serves as a precursor for antifungal agents like posaconazole derivatives .
Challenges and Limitations
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